molecular formula C22H24F6N6 B6592019 1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine CAS No. 1820618-29-8

1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine

Cat. No.: B6592019
CAS No.: 1820618-29-8
M. Wt: 486.5 g/mol
InChI Key: YWBIMLGDJZJQEB-UHFFFAOYSA-N
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Description

1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine is a useful research compound. Its molecular formula is C22H24F6N6 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
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Biological Activity

1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine is a novel compound characterized by its complex structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24F6N6C_{22}H_{24}F_6N_6, with a molecular weight of 486.5 g/mol. Its structure features two quinazoline moieties linked through a piperazine ring, with notable trifluoromethyl substitutions that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and potential as an inhibitor in different biological pathways.

Anticancer Activity

Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cell lines.
  • Results : It demonstrated significant cytotoxicity with IC50 values comparable to or better than established chemotherapeutic agents like etoposide. Notably, compounds derived from similar scaffolds showed selective apoptosis induction in these cancer cell lines .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is crucial in glucose metabolism and has implications in diabetes treatment .
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific active sites on target proteins involved in cancer progression .

Case Studies

A series of case studies have further elucidated the biological activity of this compound:

Study 1: Anticancer Efficacy

In a study published in PubMed, researchers synthesized related quinazoline derivatives and tested their anticancer activity. The results indicated that modifications to the quinazoline structure significantly influenced cytotoxicity against various cancer types. Compounds with trifluoromethyl groups showed enhanced interaction with the epidermal growth factor receptor (EGFR) .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of similar quinazoline derivatives. The study found that these compounds could inhibit DPP-4 effectively at low concentrations, suggesting potential applications in treating type 2 diabetes alongside their anticancer properties .

Data Summary Table

Property Value
Molecular FormulaC22H24F6N6
Molecular Weight486.5 g/mol
Anticancer ActivityEffective against MDA-MB-231
IC50 (MDA-MB-231)Comparable to etoposide
MechanismEGFR inhibition
Potential ApplicationsAnticancer and antidiabetic

Properties

IUPAC Name

4-(trifluoromethyl)-2-[4-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F6N6/c23-21(24,25)17-13-5-1-3-7-15(13)29-19(31-17)33-9-11-34(12-10-33)20-30-16-8-4-2-6-14(16)18(32-20)22(26,27)28/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBIMLGDJZJQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=C(CCCC5)C(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133019
Record name Quinazoline, 2,2′-(1,4-piperazinediyl)bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820618-29-8
Record name Quinazoline, 2,2′-(1,4-piperazinediyl)bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline, 2,2′-(1,4-piperazinediyl)bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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